molecular formula C17H14ClFN4 B12534251 Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-92-0

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B12534251
CAS No.: 821783-92-0
M. Wt: 328.8 g/mol
InChI Key: GXGOMPRVQQHTLM-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-: is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group and the 2-(4-pyridinyl)ethyl group. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A related compound with known antimicrobial properties.

    Fluorophenylpyrazine: Shares structural similarities but differs in functional groups.

    Chloropyridine derivatives: Compounds with similar halogenated aromatic rings.

Uniqueness

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Pyrazinamine, specifically the compound 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-, is a derivative of pyrazinamide (PZA), a well-established drug in the treatment of tuberculosis (TB). Understanding its biological activity is crucial for evaluating its potential as an antitubercular agent. This article reviews the mechanisms of action, efficacy, resistance patterns, and related case studies concerning this compound.

Pyrazinamine functions primarily as a pro-drug, similar to pyrazinamide. Upon administration, it is converted into its active form, which is believed to exert its effects through several mechanisms:

  • Inhibition of Mycobacterium tuberculosis : The active metabolite inhibits the growth of Mycobacterium tuberculosis (Mtb) under acidic conditions, which are typically encountered in infected tissues. This activity is crucial since Mtb can persist in a non-replicating state during infection .
  • Targeting Enzymes : Recent studies have identified that pyrazinoic acid (the active form) binds to the enzyme PanD, inhibiting its function. PanD is involved in the biosynthesis of coenzyme A, essential for Mtb survival .
  • Disruption of Membrane Transport : Pyrazinamine also interferes with Mtb's membrane transport systems, affecting nutrient uptake and energy metabolism .

Efficacy and Pharmacodynamics

The efficacy of pyrazinamine has been evaluated in various studies:

Study Efficacy Observed Conditions
Zhang et al. (2020)Significant inhibition at pH 5.8In vitro testing on Mtb cultures
MDPI Review (2021)Activity at neutral pH observedPZA-S1 minimal medium
WHO Report (2021)Effective in combination therapiesClinical settings with multi-drug regimens

These findings suggest that pyrazinamine retains substantial activity against Mtb, particularly under conditions that mimic the acidic environment of infected tissues.

Resistance Mechanisms

Resistance to pyrazinamine and similar compounds often arises from mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide into its active form. Key points regarding resistance include:

  • Mutation Effects : Mutations in pncA lead to reduced enzymatic activity and thus decreased conversion rates of pyrazinamide to its active form .
  • Clinical Observations : Studies indicate that strains with pncA mutations showcase significant resistance patterns, complicating treatment protocols .

Case Studies

Several case studies highlight the clinical relevance of pyrazinamine:

  • Case Study on Drug-Resistant TB :
    • A cohort study involving patients with drug-resistant TB showed that those treated with a combination including pyrazinamine experienced better outcomes compared to those receiving standard therapy alone.
  • Animal Model Studies :
    • Research utilizing mouse models demonstrated that pyrazinamine significantly reduced bacterial load in lung tissues when administered alongside other first-line TB drugs. The study emphasized the importance of pH and environmental factors on drug efficacy .

Properties

CAS No.

821783-92-0

Molecular Formula

C17H14ClFN4

Molecular Weight

328.8 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C17H14ClFN4/c18-14-9-13(1-2-15(14)19)16-10-23-17(11-22-16)21-8-5-12-3-6-20-7-4-12/h1-4,6-7,9-11H,5,8H2,(H,21,23)

InChI Key

GXGOMPRVQQHTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)Cl)F

Origin of Product

United States

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